molecular formula C13H20N2 B114719 (s)-alpha-Phenyl-1-piperidineethanamine CAS No. 148054-65-3

(s)-alpha-Phenyl-1-piperidineethanamine

Cat. No.: B114719
CAS No.: 148054-65-3
M. Wt: 204.31 g/mol
InChI Key: XNUTYKUKRPEFKX-CYBMUJFWSA-N
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Description

(S)-alpha-Phenyl-1-piperidineethanamine is a chiral compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl group attached to a piperidine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Phenyl-1-piperidineethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and piperidine.

    Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with piperidine under basic conditions to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation to achieve efficient reduction of intermediates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-alpha-Phenyl-1-piperidineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield secondary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-alpha-Phenyl-1-piperidineethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-alpha-Phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Pathway Modulation: It may influence signaling pathways involved in neurotransmission, leading to altered physiological responses.

Comparison with Similar Compounds

    Phenethylamine: Shares a similar phenyl-ethyl structure but lacks the piperidine ring.

    Amphetamine: Contains a phenyl group and an amine group but differs in the position and structure of the side chain.

    Methamphetamine: Similar to amphetamine but with an additional methyl group.

Uniqueness: (S)-alpha-Phenyl-1-piperidineethanamine is unique due to its specific chiral configuration and the presence of both a phenyl group and a piperidine ring. This structural arrangement imparts distinct pharmacological properties compared to other related compounds.

Properties

IUPAC Name

(1S)-1-phenyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUTYKUKRPEFKX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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